2-Benzyloxy-4-iodophenol
Overview
Description
2-Benzyloxy-4-iodophenol is a chemical compound that can be utilized as a building block in organic synthesis. It is characterized by the presence of a benzyloxy group and an iodine atom on a phenol scaffold. This structure makes it a versatile intermediate for various chemical transformations, including coupling reactions and cycloetherifications.
Synthesis Analysis
The synthesis of compounds related to 2-benzyloxy-4-iodophenol often involves copper-catalyzed reactions. For instance, a one-pot cascade synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols, which are structurally related to 2-benzyloxy-4-iodophenol, has been developed using CuI as a catalyst . Similarly, CuI-mediated sequential iodination/cycloetherification of o-arylphenols has been employed to synthesize 2- or 4-iododibenzofurans, showcasing the reactivity of the iodophenol moiety in cyclization reactions .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-benzyloxy-4-iodophenol can be determined using X-ray crystallography and DFT calculations. For example, the crystal structures of 3-(benzo[d]thiazol-2-yl)phenol and 4-(benzo[d]thiazol-2-yl)phenol have been elucidated, revealing the influence of different substituents on the phenol ring . These studies provide insights into the electronic and steric effects of substituents on the phenolic core, which are relevant to understanding the reactivity of 2-benzyloxy-4-iodophenol.
Chemical Reactions Analysis
2-Benzyloxy-4-iodophenol can undergo various chemical reactions due to the presence of reactive sites. The iodine atom makes it amenable to palladium-catalyzed coupling reactions, as demonstrated by the synthesis of benzoxepines from aryl iodides . Additionally, the phenolic OH group can participate in etherification reactions, as seen in the synthesis of 3,4-dihydro-1,4-benzoxazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-benzyloxy-4-iodophenol can be inferred from related compounds. For instance, the presence of electron-withdrawing groups such as iodine can affect the acidity of the phenolic OH group, as observed in the pH-sensitive fluorescent probes10. Moreover, the benzyloxy group can influence the solubility and melting point of the compound, as seen in the different melting points of positional isomers of benzo[d]thiazol-2-yl phenols .
Scientific Research Applications
Green Chemistry and Pharmaceutical Intermediates
One significant application of related compounds involves the green synthesis of pharmaceutical intermediates. For instance, 4-Benzyloxy propiophenone, a related compound, has been synthesized through a less polluting route using liquid–liquid–liquid phase-transfer catalysis. This process is notable for its selectivity and waste minimization, aligning with the principles of green chemistry. Such methodologies could be applicable to 2-Benzyloxy-4-iodophenol for producing active pharmaceutical ingredients (APIs) more efficiently and sustainably (Yadav & Sowbna, 2012).
Organic Synthesis and Chemical Sensing
In organic synthesis, compounds like 2-Benzyloxy-4-iodophenol are precursors in the creation of complex molecules. For example, a Cu2O-catalyzed process uses o-iodophenols with epoxides to prepare 2,3-dihydro-1,4-benzodioxins, demonstrating the utility of iodophenols in tandem one-pot procedures for synthesizing heterocyclic compounds (Bao et al., 2008).
Moreover, certain derivatives of 2-Benzyloxy-4-iodophenol could serve as fluorescent probes for sensing applications. The study on benzoxazole and benzothiazole analogues illustrates the potential of phenolic compounds in detecting metal cations and changes in pH, suggesting that modifications of 2-Benzyloxy-4-iodophenol could yield new materials for chemical sensing (Tanaka et al., 2001).
Chemiluminescence and Biochemical Analysis
The related research also highlights the application of iodophenols in enhancing chemiluminescence reactions. For example, derivatives of iodophenol have enhanced the luminol-hydrogen peroxide-horseradish peroxidase chemiluminescence system, which could be relevant for developing more sensitive biochemical assays or enhancing the detection of specific enzymes (Kuroda et al., 2000).
Catalysis and Material Science
In the field of catalysis, research on the application of iodophenols in the synthesis of benzofurans or benzoxepines points to the potential use of 2-Benzyloxy-4-iodophenol in catalytic processes. These studies show how iodophenols can be involved in palladium-catalyzed reactions, leading to the efficient synthesis of heterocyclic compounds, which are valuable in pharmaceuticals and materials science (Pal et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-iodo-2-phenylmethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUAJTJMEHPEDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573002 | |
Record name | 2-(Benzyloxy)-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-4-iodophenol | |
CAS RN |
289471-92-7 | |
Record name | 2-(Benzyloxy)-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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